molecular formula C11H12N2O2 B2387718 8-Quinolinamine, 4,6-dimethoxy- CAS No. 63456-97-3

8-Quinolinamine, 4,6-dimethoxy-

Cat. No. B2387718
CAS RN: 63456-97-3
M. Wt: 204.229
InChI Key: WCWUDEWBSKPLPF-UHFFFAOYSA-N
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Description

8-Quinolinamine, 4,6-dimethoxy- is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a linear formula of C11H12N2O2 and a molecular weight of 204.23 .


Synthesis Analysis

The synthesis of 8-quinolinamines has emerged as a successful chemotherapeutic approach . The synthesis involves 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives . Another synthesis method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular structure of 8-Quinolinamine, 4,6-dimethoxy- consists of a benzene ring fused with a pyridine moiety . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

8-Quinolinamine, 4,6-dimethoxy- has been used in various chemical reactions. For example, Conrad–Limpach reactions, transition metal catalysed reactions, transition metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes for the synthesis of quinoline and its analogues have been discussed .

Safety And Hazards

8-Quinolinamine, 4,6-dimethoxy- is sold as-is and no representation or warranty is provided with respect to this product . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4,6-dimethoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUDEWBSKPLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=C(C2=NC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinamine, 4,6-dimethoxy-

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